molecular formula C14H21NO5 B1644283 Tert-butyl 4-hydroxy-4-(3-methoxy-3-oxoprop-1-ynyl)piperidine-1-carboxylate

Tert-butyl 4-hydroxy-4-(3-methoxy-3-oxoprop-1-ynyl)piperidine-1-carboxylate

Cat. No.: B1644283
M. Wt: 283.32 g/mol
InChI Key: VCZMYAVNTJCZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-hydroxy-4-(3-methoxy-3-oxoprop-1-ynyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-(3-methoxy-3-oxoprop-1-ynyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H21NO5/c1-13(2,3)20-12(17)15-9-7-14(18,8-10-15)6-5-11(16)19-4/h18H,7-10H2,1-4H3

InChI Key

VCZMYAVNTJCZJX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#CC(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#CC(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (1.57N hexane solution, 6.4 ml) was added dropwise to a solution of methyl propionate (893 μl) in tetrahydrofuran (50 ml) at −78° C. After stirring for 30 minutes, a solution of 1-(tert-butoxycarbonyl)-4-piperidone (2.0 g) in tetrahydrofuran (10 ml) was added, and the mixture was gradually warmed to room temperature and stirred overnight. A saturated aqueous solution (50 ml) of ammonium chloride and ethyl acetate (50 ml) were added to the reaction mixture to separate an organic layer. The organic layer was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:1) to obtain the title compound (1.78 g) as a pale yellow caramel-like substance.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
893 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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